

A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Biochemical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Hydroxypropyl)-4-methylpiperazine

Cat. No.: B1294303

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Hydroxypropyl)-4-methylpiperazine (CAS No. 5317-33-9) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1][2][3] While not typically a primary bioactive agent itself, its unique structural features—a piperazine core, a hydrophilic hydroxypropyl chain, and a methyl group—make it an invaluable tool for medicinal chemists and drug development professionals.[2] The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[4][5] This guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the application of **1-(3-Hydroxypropyl)-4-methylpiperazine** as a synthetic intermediate in the development of novel biochemical research tools and potential therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **1-(3-Hydroxypropyl)-4-methylpiperazine** is essential for its effective use in synthesis. This compound is a solid at room temperature with a low melting point.[1][3] Its solubility in various organic solvents facilitates its use in a range of reaction conditions.

Table 1: Physicochemical Properties of **1-(3-Hydroxypropyl)-4-methylpiperazine**

Property	Value	Reference(s)
CAS Number	5317-33-9	[1] [6]
Molecular Formula	C ₈ H ₁₈ N ₂ O	[1]
Molecular Weight	158.24 g/mol	[1]
Melting Point	30 °C	[1]
Boiling Point	75-78°C at 0.5 mmHg	[1]
Density	0.988 ± 0.06 g/cm ³ (Predicted)	[1]
Appearance	White to Off-White Solid	[1]
Solubility	Slightly soluble in Chloroform	[1]
pKa	15.10 ± 0.10 (Predicted)	[1]

Synthesis Protocol

The following is a general laboratory-scale synthesis protocol for **1-(3-Hydroxypropyl)-4-methylpiperazine**.

Reaction: N-methylpiperazine + 3-Bromo-1-propanol → **1-(3-Hydroxypropyl)-4-methylpiperazine**

Materials:

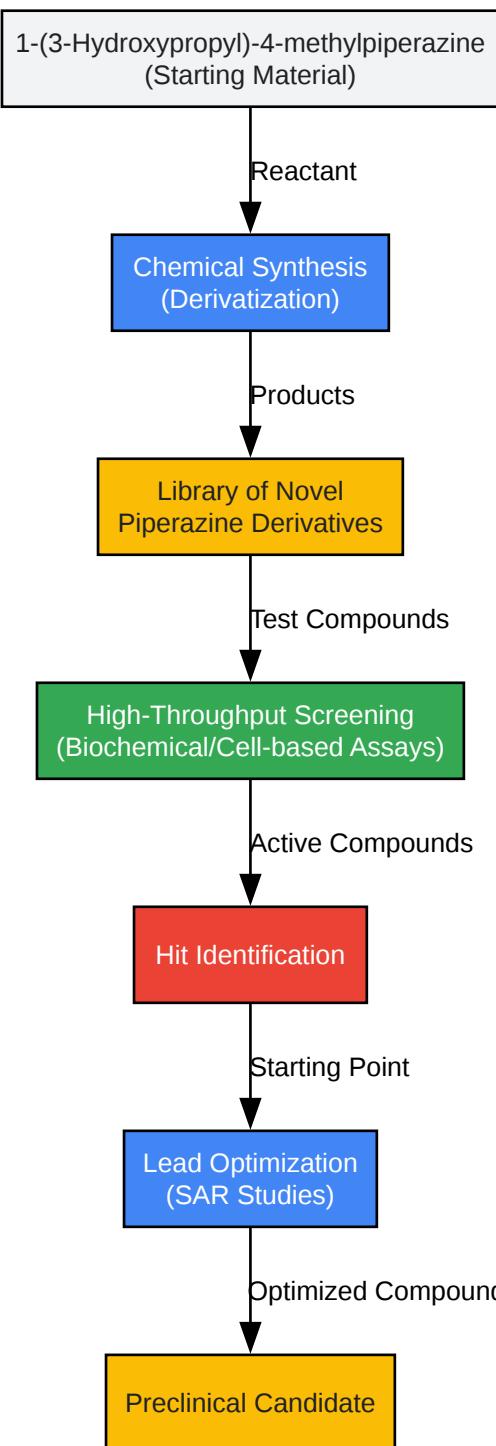
- N-methylpiperazine
- 3-Bromo-1-propanol
- Toluene
- Deionized water

Procedure:

- Dissolve N-methylpiperazine in toluene in a reaction vessel.
- Slowly add 3-Bromo-1-propanol to the solution while stirring at room temperature.
- Continue stirring the reaction mixture overnight at room temperature.
- Heat the mixture to 80°C and maintain for 2 hours.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove any precipitate and wash the filter cake with toluene.
- The filtrate, containing the desired product, can be purified by distillation under reduced pressure.[\[1\]](#)

Application as a Biochemical Research Tool: A Synthetic Intermediate

The primary utility of **1-(3-Hydroxypropyl)-4-methylpiperazine** in biochemical research lies in its role as a versatile synthetic intermediate for the creation of novel, biologically active compounds.[\[2\]](#)[\[3\]](#) The piperazine ring system is a common feature in many approved drugs, and its derivatives have shown a wide spectrum of pharmacological activities, including but not limited to:


- Central Nervous System (CNS) Agents: The piperazine scaffold is a key component of many drugs targeting the CNS. The introduction of the **1-(3-Hydroxypropyl)-4-methylpiperazine** moiety can influence a compound's ability to cross the blood-brain barrier and interact with various receptors and enzymes in the brain.[\[2\]](#)
- Antimicrobial Agents: Piperazine derivatives have been explored for their potential as antibacterial and antifungal agents.[\[2\]](#)
- Opioid Receptor Modulators: Research has shown that certain substituted piperazines act as potent and selective opioid receptor antagonists, which are valuable tools for studying the opioid system and have therapeutic potential.[\[7\]](#)[\[8\]](#)[\[9\]](#)

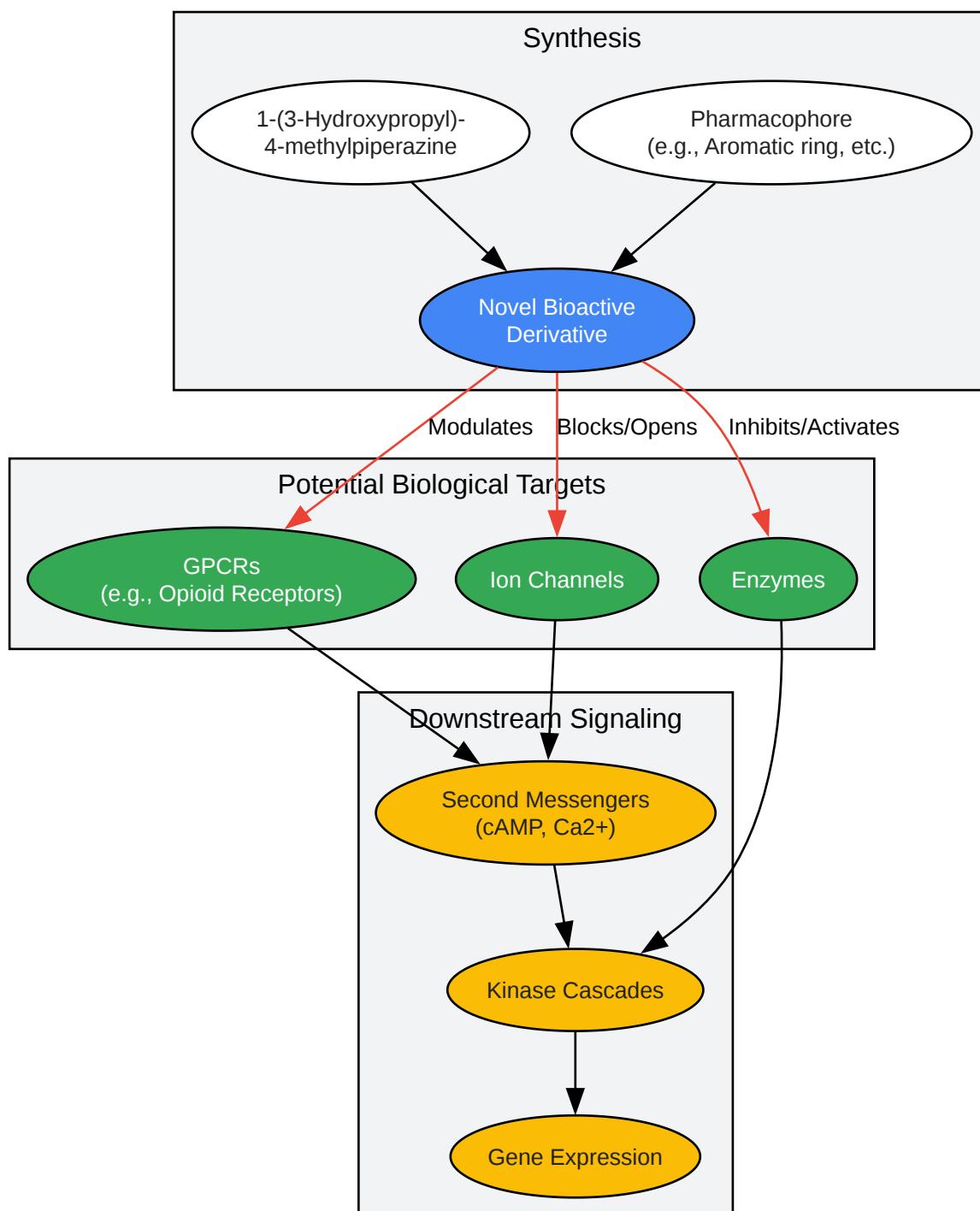
The hydroxypropyl group on the molecule provides a reactive handle for further chemical modifications, allowing for the attachment of various pharmacophores to the piperazine core. This flexibility enables the generation of large libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

One specific documented application is its use in the synthesis of S-Alkyl-N-alkylisothiourea compounds, which are of interest in medicinal chemistry.[[1](#)]

Experimental Workflow and Logic in Drug Discovery

The following diagrams illustrate the role of **1-(3-Hydroxypropyl)-4-methylpiperazine** in a typical drug discovery workflow.

[Click to download full resolution via product page](#)


Caption: Drug Discovery Workflow Utilizing **1-(3-Hydroxypropyl)-4-methylpiperazine**.

This workflow highlights how **1-(3-Hydroxypropyl)-4-methylpiperazine** serves as a foundational element in the generation of novel chemical entities for biological screening and

subsequent drug development.

Potential Signaling Pathway Interactions of Synthesized Derivatives

While **1-(3-Hydroxypropyl)-4-methylpiperazine** itself is not known to directly modulate specific signaling pathways, its derivatives, owing to the versatile piperazine scaffold, have the potential to interact with a multitude of biological targets. The diagram below conceptualizes this relationship.

[Click to download full resolution via product page](#)

Caption: Synthetic Utility and Potential Biological Interactions of Derivatives.

This diagram illustrates that by chemically modifying **1-(3-Hydroxypropyl)-4-methylpiperazine**, researchers can synthesize novel compounds designed to interact with

various classes of biological targets, thereby modulating intracellular signaling pathways.

Safety and Handling

1-(3-Hydroxypropyl)-4-methylpiperazine is classified as an irritant.^[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Hydroxypropyl)-4-methylpiperazine is a valuable and versatile tool in the field of biochemical research, not as a direct modulator of biological processes, but as a key starting material for the synthesis of novel, biologically active compounds. Its utility in medicinal chemistry is well-established, and it continues to be a relevant building block for researchers aiming to develop new chemical probes and potential therapeutic agents targeting a wide range of diseases. This guide provides the foundational knowledge for scientists to incorporate this compound into their synthetic research programs effectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE | 5317-33-9 [chemicalbook.com]
- 2. 1-(3-HYDROXYPROPYL)-4-METHYLPIPERAZINE [myskinrecipes.com]
- 3. chembk.com [chembk.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]

- 7. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to 1-(3-Hydroxypropyl)-4-methylpiperazine in Biochemical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294303#1-3-hydroxypropyl-4-methylpiperazine-as-a-biochemical-research-tool]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com